1-(3-Hydroxyphenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)butane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the benzoylation of ortho-hydroxyacetophenone in the presence of pyridine . Another method includes the α-alkoxyalkylation of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran using K10 montmorillonite as a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are typical reducing agents used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Hydroxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and diketone moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)butane-1,3-dione: Similar in structure but with the hydroxy group at a different position.
Butane-2,3-dione (Diacetyl): A simpler diketone without the phenyl ring.
Uniqueness
1-(3-Hydroxyphenyl)butane-1,3-dione is unique due to the presence of both a hydroxy group and a diketone moiety attached to a phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
96487-40-0 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-7(11)5-10(13)8-3-2-4-9(12)6-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
LBNBWKPVLOSGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.